Enhanced Steric Bulk of N,N-Dibutyl Group Relative to Unsubstituted or N-Methyl Amino Analogs Quantified by Calculated Physicochemical Descriptors
The N,N-dibutyl substituent confers markedly increased steric bulk and lipophilicity compared to the parent 2-chloropyridin-4-amine scaffold, as quantified by calculated physicochemical descriptors. The topological polar surface area (TPSA) is 16.1 Ų (identical to the parent amine), but the calculated LogP increases significantly due to the four-carbon alkyl chains . This lipophilicity enhancement alters compound partitioning and membrane permeability relative to less substituted analogs, a factor directly relevant for applications in medicinal chemistry where bioavailability optimization is required .
| Evidence Dimension | Calculated Lipophilicity (LogP) and Steric Descriptors |
|---|---|
| Target Compound Data | Calculated LogP approximately 4.0–4.5 (estimated from structure); Molecular Weight 240.77 g/mol; TPSA 16.1 Ų |
| Comparator Or Baseline | 2-Chloropyridin-4-amine: Calculated LogP approximately 1.0–1.5; Molecular Weight 128.56 g/mol; TPSA 38.9 Ų |
| Quantified Difference | Approximately 2.5–3.5 LogP unit increase; ~87% increase in molecular weight; TPSA reduction from 38.9 Ų to 16.1 Ų due to alkyl substitution masking the primary amine |
| Conditions | Calculated values derived from molecular structure (ChemSrc database entries) using standard computational prediction algorithms |
Why This Matters
Increased lipophilicity (higher LogP) and reduced TPSA directly influence compound permeability and distribution in biological assays, enabling distinct pharmacokinetic profiling in drug discovery campaigns compared to more polar, unsubstituted analogs.
